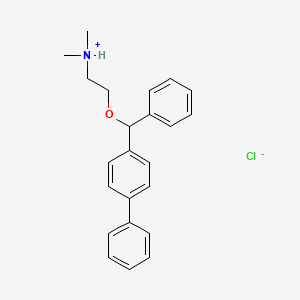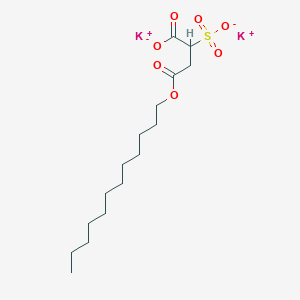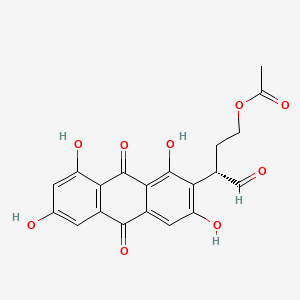
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethylamine group attached to a biphenyl structure, which is further substituted with a phenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The biphenyl compound can be further reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Attachment of the Ethylamine Group: The final step involves the reaction of the biphenyl compound with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Methoxyphenethylamine: Contains a methoxy group, similar to the target compound.
Biphenylamine: Shares the biphenyl structure but lacks the methoxy and phenyl substitutions.
Uniqueness
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
63919-06-2 |
|---|---|
分子式 |
C23H26ClNO |
分子量 |
367.9 g/mol |
IUPAC 名称 |
dimethyl-[2-[phenyl-(4-phenylphenyl)methoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h3-16,23H,17-18H2,1-2H3;1H |
InChI 键 |
GGPYDICFDBGVIV-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)






![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)

![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)



![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
